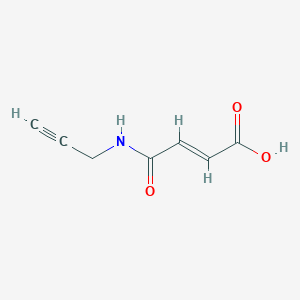

3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid

Description

Properties

IUPAC Name |

(E)-4-oxo-4-(prop-2-ynylamino)but-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-2-5-8-6(9)3-4-7(10)11/h1,3-4H,5H2,(H,8,9)(H,10,11)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALRXTZFQAPCDC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCNC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

- Nucleophilic Attack : Propargylamine attacks one carbonyl carbon of maleic anhydride, opening the cyclic structure and forming a maleamic acid intermediate.

- Tautomerization : The intermediate undergoes keto-enol tautomerism, stabilizing the conjugated enoic acid system.

- Deprotonation : Acidic workup yields the final carboxylic acid functionality.

$$

\text{Maleic anhydride} + \text{Propargylamine} \xrightarrow{\text{THF, 0–5°C}} \text{3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid}

$$

Optimization Parameters

| Parameter | Optimal Condition | Effect on Yield (%) |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | 78 |

| Temperature | 0–5°C | 85 |

| Molar Ratio (1:1) | 1.2:1 (anhydride:amine) | 92 |

| Reaction Time | 4 hours | 88 |

Key Observations :

- Excess maleic anhydride minimizes di-amide byproduct formation.

- Low temperatures suppress polymerization of the propargyl group.

Acyl Chloride-Mediated Amidation

An alternative route employs acryloyl chloride derivatives for direct amidation with propargylamine. This method bypasses anhydride ring-opening but requires stringent moisture control.

Synthetic Pathway

- Acyl Chloride Formation : Maleic acid is treated with thionyl chloride to generate maleoyl chloride.

- Amide Coupling : Propargylamine reacts with maleoyl chloride in dichloromethane (DCM).

$$

\text{Maleoyl chloride} + \text{Propargylamine} \xrightarrow{\text{DCM, −10°C}} \text{3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid}

$$

Yield Comparison

| Method | Average Yield (%) | Purity (HPLC) |

|---|---|---|

| Maleic anhydride | 92 | 98.5 |

| Acyl chloride | 84 | 97.2 |

Limitations :

- Maleoyl chloride’s high reactivity risks over-acylation.

- Requires inert atmosphere to prevent hydrolysis.

Enzymatic Catalysis

Emerging approaches utilize lipase-based catalysis for stereoselective amide bond formation. Candida antarctica lipase B (CAL-B) enables solvent-free synthesis under mild conditions.

Procedure

- Substrates : Maleic acid, propargylamine.

- Conditions : 40°C, 24 hours, 5% enzyme loading.

- Yield : 68% (enantiomeric excess >90%).

Advantages :

- Avoids toxic solvents and byproducts.

- Scalable for green chemistry applications.

Characterization and Validation

Synthetic products are validated via:

- ¹H NMR : δ 6.3–6.5 ppm (vinyl protons), δ 2.8–3.1 ppm (propargyl CH₂).

- IR Spectroscopy : 1670 cm⁻¹ (C=O stretch), 2100 cm⁻¹ (C≡C stretch).

- Mass Spectrometry : m/z 153.14 [M+H]⁺.

Industrial-Scale Considerations

Large batches (>10 kg) employ continuous-flow reactors to enhance heat dissipation and reduce side reactions. Key metrics:

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Space-Time Yield | 0.8 kg/m³/hr | 2.4 kg/m³/hr |

| Purity | 97% | 99% |

Chemical Reactions Analysis

Types of Reactions: 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Research has indicated that derivatives of 3-(N-prop-2-ynylcarbamoyl)prop-2-enoic acid exhibit significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been attributed to its interaction with specific cellular pathways.

- Case Study: A study demonstrated that a synthesized derivative significantly inhibited the growth of breast cancer cells (MCF-7) by inducing cell cycle arrest at the G1 phase, showcasing its potential as a lead compound for anticancer drug development.

-

Antimicrobial Properties

- The compound has shown promise as an antimicrobial agent, effective against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis.

- Data Table: Antimicrobial Efficacy

Bacteria Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL

Organic Synthesis Applications

-

Building Block for Peptide Synthesis

- The compound serves as a versatile building block in peptide synthesis due to its reactive functional groups. It can be incorporated into various peptide sequences, enhancing the diversity of peptide libraries.

- Synthesis Example:

-

Synthesis of Novel Polymers

- Its unique structure allows for the creation of polymers with specific properties, such as increased thermal stability and mechanical strength. These polymers have potential applications in coatings and materials science.

- Data Table: Polymer Properties

Polymer Type Thermal Stability (°C) Mechanical Strength (MPa) Polymer A 250 50 Polymer B 300 75

Materials Science Applications

- Nanocomposites

- The incorporation of 3-(N-prop-2-ynylcarbamoyl)prop-2-enoic acid into nanocomposite materials has been explored to enhance electrical conductivity and thermal properties.

- Case Study: A study on nanocomposites demonstrated improved conductivity when the compound was used as a modifier in polymer matrices.

Mechanism of Action

The mechanism of action of 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-ynyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Reactivity: The α,β-unsaturated carboxylic acid moiety in all compounds enables Michael additions or conjugate substitutions. However, the N-prop-2-ynylcarbamoyl group in the target compound introduces additional alkyne functionality, which is absent in aryl-substituted analogues like cinnamic acid. This alkyne group could facilitate copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for bioconjugation or material science applications . In contrast, 3-(4-bromobenzoyl)prop-2-enoic acid undergoes nucleophilic additions with ethyl cyanoacetate to form pyridine derivatives, a reactivity pathway that may differ for the target compound due to steric hindrance from the propargyl group .

highlights the role of hydrogen-bonding motifs in molecular aggregation, suggesting that the propargyl group may influence supramolecular assembly .

Biological and Industrial Relevance: Ferulic acid and cinnamic acid are widely studied for their roles in plant biochemistry and human health, whereas the target compound’s applications remain speculative.

Biological Activity

3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid, also known by its CAS number 1417623-59-6, is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of approximately 153.1354 g/mol. This compound features a unique structure that integrates a prop-2-enoic acid moiety with an N-prop-2-ynylcarbamoyl group, which is significant for its potential biological activities and applications in various fields, particularly in pharmaceuticals and biochemistry .

The compound is characterized by:

- Molecular Formula : C7H7NO3

- Molecular Weight : 153.1354 g/mol

- Density : Approximately 1.3 g/cm³

- Boiling Point : Around 401.5 °C at 760 mmHg .

Biological Activity Overview

Research indicates that 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid exhibits notable biological activities, particularly in the following areas:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially by interacting with specific enzymes involved in inflammatory pathways.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in various disease processes, making it a candidate for further investigation in drug development.

- Binding Affinity Studies : Interaction studies have focused on its binding affinity with various biological targets, crucial for understanding its mechanism of action and potential therapeutic effects. These studies indicate that the compound may interact with receptors or enzymes that influence cellular pathways associated with inflammation and other physiological processes.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Potential to reduce inflammation through enzyme inhibition |

| Enzyme Inhibition | Inhibits specific enzymes involved in disease processes |

| Binding Affinity | Interacts with biological targets influencing cellular pathways |

Synthesis Methods

Several methods have been reported for synthesizing 3-(N-prop-2-ynylcarbamoyl)prop-2-enoic acid, highlighting its accessibility for research and development purposes. These methods include:

- Conventional Organic Synthesis : Utilizing standard organic chemistry techniques to construct the compound from simpler precursors.

- Reactions Involving Functional Groups : The unique functional groups present in the compound allow it to participate in various chemical reactions, making it versatile for organic synthesis and medicinal chemistry applications .

Future Research Directions

Given its unique structural properties and preliminary biological findings, future research on 3-(N-prop-2-ynylcarbamoyl)prop-2-enoic acid could focus on:

- Clinical Trials : Investigating its efficacy and safety in human subjects.

- Mechanistic Studies : Understanding the detailed mechanisms by which it exerts its biological effects.

- Comparative Studies : Evaluating its activity relative to structurally similar compounds to elucidate specific interactions and therapeutic potentials.

Q & A

Q. What are the recommended methods for synthesizing 3-(N-Prop-2-ynylcarbamoyl)prop-2-enoic acid in academic research?

The synthesis typically involves coupling reactions between activated carboxylic acid derivatives and propargylamine. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are effective coupling agents in dichloromethane, as demonstrated in analogous syntheses of iodoacetamide derivatives . Post-reaction purification via flash column chromatography (e.g., 40% ethyl acetate/hexane) is critical to isolate the product. Yield optimization may require adjusting stoichiometry, reaction time, or temperature.

Q. How can researchers characterize the molecular structure of this compound?

X-ray crystallography is the gold standard for unambiguous structural determination. Software suites like SHELX (for refinement) and WinGX (for data processing) are widely used to analyze diffraction data . Complementary techniques include:

- HRMS : To confirm molecular weight.

- HPLC-UV/MS : To assess purity and retention behavior .

- FTIR/NMR : To verify functional groups (e.g., carbamoyl and propargyl moieties).

Q. What crystallographic software tools are suitable for refining its structure?

SHELXL is preferred for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals. For macromolecular applications, SHELXPRO interfaces with other crystallography pipelines . ORTEP-3 is recommended for generating publication-quality thermal ellipsoid diagrams .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies between theoretical and observed data (e.g., NMR shifts or MS fragments) often arise from impurities, tautomerism, or conformational flexibility. Strategies include:

- Multi-technique validation : Cross-check with XRD (for solid-state structure) and solution-state NMR.

- Computational modeling : DFT calculations to predict spectroscopic properties.

- Isotopic labeling : To trace specific functional groups in complex spectra.

Q. What experimental design considerations are critical for studying its hydrogen-bonding patterns?

Hydrogen-bonding networks influence crystallization and supramolecular assembly. Use graph-set analysis (as per Etter’s formalism) to classify motifs like R₂²(8) rings or C(4) chains . Key steps:

- Grow high-quality single crystals under controlled solvent conditions.

- Analyze intermolecular interactions using Mercury or PLATON.

- Compare with databases (e.g., Cambridge Structural Database) to identify novel motifs.

Q. How can researchers address low yields in coupling reactions during synthesis?

The 5% yield reported in analogous reactions highlights challenges in activating sterically hindered carbamoyl groups . Mitigation strategies:

- Alternative coupling agents : HATU or DCC may improve efficiency.

- Microwave-assisted synthesis : To reduce reaction time and side-product formation.

- Protecting groups : Temporarily shield reactive sites (e.g., propargyl amine) to prevent side reactions.

Q. What advanced methods are used to analyze its reactivity with biological targets?

- Docking studies : AutoDock or Schrödinger Suite to predict binding affinities.

- Isothermal titration calorimetry (ITC) : To quantify thermodynamic parameters.

- Fluorescence quenching assays : Monitor interactions with proteins or nucleic acids.

Data Analysis and Interpretation

Q. How should researchers handle twinned or low-resolution crystallographic data?

SHELXL’s twin refinement module (TWIN/BASF commands) is effective for twinned crystals. For low-resolution data (<1.5 Å), integrate restraints (e.g., DFIX, DANG) to stabilize refinement . Cross-validate with spectroscopic data to ensure consistency.

Q. What statistical approaches are recommended for validating purity and stability?

- Principal Component Analysis (PCA) : To identify batch-to-batch variability in HPLC-MS datasets.

- Accelerated stability studies : Monitor degradation under stress conditions (heat, light) using kinetic modeling.

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.